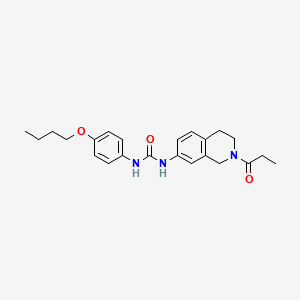

1-(4-Butoxyphenyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

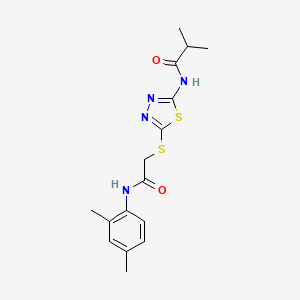

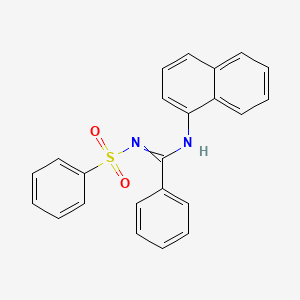

1-(4-Butoxyphenyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is a chemical compound that is widely used in scientific research. This compound is also known as P7C3 and is a member of the tetrahydroisoquinoline family of compounds. P7C3 has been found to have neuroprotective properties and has been studied extensively for its potential use in the treatment of neurodegenerative diseases.

科学的研究の応用

TRPM8 Channel Receptor Antagonist and Antiprostate Cancer Agent

Tetrahydroisoquinoline derivatives, including those with embedded urea functions, have been identified as selective antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) channel receptor. They exhibit potential in treating prostate cancer, as TRPM8 inhibition reduces proliferation in tumor cells but not in nontumor prostate cells. This suggests that their activity against prostate cancer is linked to TRPM8 inhibition (De Petrocellis et al., 2016).

Self-assembly of Molecular Devices

Cyclodextrin complexes with certain stilbenes, including those with urea-linked cyclodextrin, demonstrate the ability to function as molecular devices. These complexes undergo photoisomerization, which can be manipulated for the development of molecular devices (Lock et al., 2004).

Dopamine Uptake Inhibition and Antidepressant Action

Certain tetrahydroisoquinoline derivatives, particularly those with an attached ureido group to the isoquinoline skeleton, show marked antidepressant action. These compounds are noted for their potential in inhibiting dopamine uptake and possessing dopaminomimetic properties, which are important for their antidepressant effects (Zára-Kaczián et al., 1986).

Synthesis of Enantiomerically Pure Dihydroisoquinolines

A novel asymmetric synthesis method for 1-aryl-1,2,3,4-tetrahydroisoquinolines has been developed. This involves diastereoselective addition of homochiral acetals to imines, leading to the formation of enantiomerically pure dihydroisoquinolines. This process is significant for the synthesis of complex organic molecules (Wünsch & Nerdinger, 1999).

Novel Anion Receptor

A urea-based compound forms a solution-stable complex with copper(I), which acts as an anion receptor in aprotic media. This receptor, due to its unique geometric arrangement, can bind anions with high affinity, demonstrating potential in anion complexation (Amendola et al., 2006).

Synthesis of Pyrimidine-Annulated Heterocycles

A synthesis method for pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones has been developed. This method involves the intramolecular addition of aryl radicals to the uracil ring, which is crucial in the synthesis of heterocyclic compounds with potential pharmacological applications (Majumdar & Mukhopadhyay, 2003).

特性

IUPAC Name |

1-(4-butoxyphenyl)-3-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O3/c1-3-5-14-29-21-10-8-19(9-11-21)24-23(28)25-20-7-6-17-12-13-26(22(27)4-2)16-18(17)15-20/h6-11,15H,3-5,12-14,16H2,1-2H3,(H2,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGLGVDUWDWIKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCN(C3)C(=O)CC)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(Cyclohexen-1-yl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2733330.png)

![5-Chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiophene-2-carboxamide](/img/structure/B2733334.png)

![(2E)-3-[4-(benzyloxy)-3-chlorophenyl]acrylic acid](/img/structure/B2733343.png)

![2-{4,4-Difluoro-1-[2-(trifluoromethyl)phenyl]cyclohexyl}acetic acid](/img/structure/B2733345.png)

![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B2733350.png)